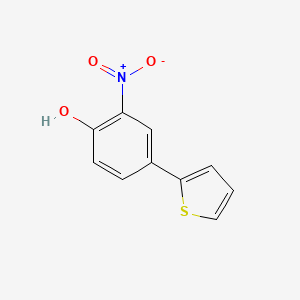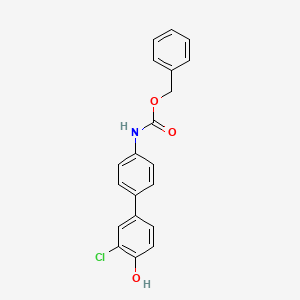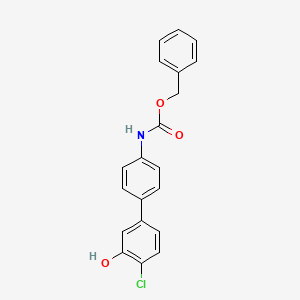
2-Nitro-4-(thiophen-3-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-4-(thiophen-3-yl)phenol, 95% (2N4TP95) is an organic compound with a wide range of applications in the field of chemical synthesis and scientific research. It is a colorless solid at room temperature and has a molecular weight of 181.15 g/mol. 2N4TP95 is a highly versatile compound, with a variety of uses in both laboratory and industrial settings.
Aplicaciones Científicas De Investigación
2-Nitro-4-(thiophen-3-yl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as pyridines and thiophenes. It has also been used in the synthesis of various pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. In addition, 2-Nitro-4-(thiophen-3-yl)phenol, 95% has been used in the synthesis of various polymeric materials, such as polyurethanes and polyesters.
Mecanismo De Acción
2-Nitro-4-(thiophen-3-yl)phenol, 95% is an organic compound that acts as an oxidizing agent. It can react with a variety of molecules, including organic molecules, to form various products. For example, it can react with alcohols to form aldehydes and ketones, or with amines to form amides. In addition, 2-Nitro-4-(thiophen-3-yl)phenol, 95% can react with other organic molecules to form various polymeric materials.
Biochemical and Physiological Effects
2-Nitro-4-(thiophen-3-yl)phenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Nitro-4-(thiophen-3-yl)phenol, 95% may have anti-inflammatory, anti-bacterial, and anti-tumor properties. In addition, 2-Nitro-4-(thiophen-3-yl)phenol, 95% has been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Nitro-4-(thiophen-3-yl)phenol, 95% has several advantages for laboratory experiments. It is relatively stable and has a low toxicity, making it safe to use in laboratory settings. In addition, 2-Nitro-4-(thiophen-3-yl)phenol, 95% is relatively inexpensive and widely available, making it an ideal reagent for laboratory experiments. However, 2-Nitro-4-(thiophen-3-yl)phenol, 95% has some limitations for laboratory experiments. It is a strong oxidizing agent, so it must be handled with care. In addition, 2-Nitro-4-(thiophen-3-yl)phenol, 95% can be difficult to remove from reaction mixtures, so it is important to use appropriate safety procedures when working with it.
Direcciones Futuras
The potential applications of 2-Nitro-4-(thiophen-3-yl)phenol, 95% are vast, and there are many potential future directions for research. For example, further research into its potential biochemical and physiological effects could lead to the development of new therapeutic drugs. In addition, further research into its potential applications in the synthesis of polymeric materials could lead to the development of new materials with improved properties. Finally, further research into its potential applications in the synthesis of organic compounds could lead to the development of new synthetic methods.
Métodos De Síntesis
2-Nitro-4-(thiophen-3-yl)phenol, 95% can be synthesized using a variety of methods, including chemical oxidation, nitration, and condensation reactions. For example, the nitration of 4-thiophenol with nitric acid in acetic acid yields 2-Nitro-4-(thiophen-3-yl)phenol, 95%. Alternatively, the oxidation of 4-thiophenol with sodium hypochlorite in the presence of a base yields 2-Nitro-4-(thiophen-3-yl)phenol, 95%.
Propiedades
IUPAC Name |
2-nitro-4-thiophen-3-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-10-2-1-7(5-9(10)11(13)14)8-3-4-15-6-8/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRMJQNKCPPNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686214 |
Source


|
| Record name | 2-Nitro-4-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261973-51-6 |
Source


|
| Record name | 2-Nitro-4-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)


![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)


![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)



